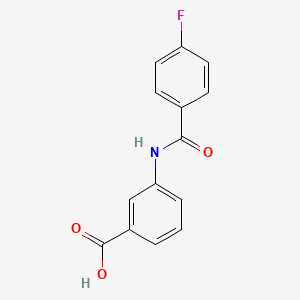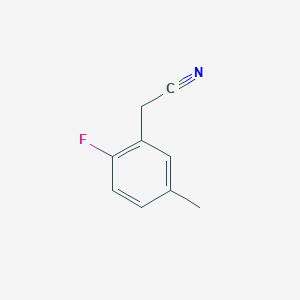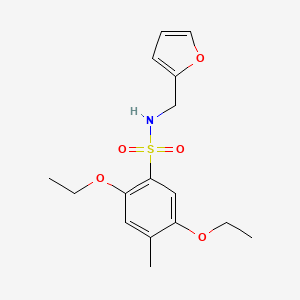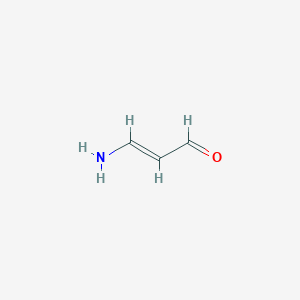
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr is a useful research compound. Its molecular formula is C124H252BrN41O20 and its molecular weight is 2717.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBuSimilar compounds, such as short poly-l-lysines polypeptides like trilysine (lys3), tetralysine (tetra-l-lysine, lys4) and pentalysine (penta-l-lysine, lys5), are known to be used in the construction of gene delivery vectors and dna nanoparticles . These compounds interact with DNA molecules, facilitating their entry into cells.
Mode of Action
The positive charges on the lysine residues in the compound can interact with the negatively charged phosphate groups in the DNA backbone, facilitating the formation of complexes for gene delivery .
Biochemical Pathways
Given its potential role in gene delivery, it can be speculated that this compound may influence the expression of specific genes in cells, thereby affecting the biochemical pathways associated with those genes .
Result of Action
If used as a gene delivery vector, this compound could potentially facilitate the introduction of specific genes into cells, leading to the expression of those genes and the production of their corresponding proteins .
Propriétés
Numéro CAS |
26124-78-7 |
|---|---|
Formule moléculaire |
C124H252BrN41O20 |
Poids moléculaire |
2717.5 g/mol |
Nom IUPAC |
2,6-diamino-N-[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-(butylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide;hydrobromide |
InChI |
InChI=1S/C124H251N41O20.BrH/c1-2-3-84-146-106(167)86(45-5-25-65-126)148-108(169)88(47-7-27-67-128)150-110(171)90(49-9-29-69-130)152-112(173)92(51-11-31-71-132)154-114(175)94(53-13-33-73-134)156-116(177)96(55-15-35-75-136)158-118(179)98(57-17-37-77-138)160-120(181)100(59-19-39-79-140)162-122(183)102(61-21-41-81-142)164-124(185)104(63-23-43-83-144)165-123(184)103(62-22-42-82-143)163-121(182)101(60-20-40-80-141)161-119(180)99(58-18-38-78-139)159-117(178)97(56-16-36-76-137)157-115(176)95(54-14-34-74-135)155-113(174)93(52-12-32-72-133)153-111(172)91(50-10-30-70-131)151-109(170)89(48-8-28-68-129)149-107(168)87(46-6-26-66-127)147-105(166)85(145)44-4-24-64-125;/h85-104H,2-84,125-145H2,1H3,(H,146,167)(H,147,166)(H,148,169)(H,149,168)(H,150,171)(H,151,170)(H,152,173)(H,153,172)(H,154,175)(H,155,174)(H,156,177)(H,157,176)(H,158,179)(H,159,178)(H,160,181)(H,161,180)(H,162,183)(H,163,182)(H,164,185)(H,165,184);1H |
Clé InChI |
DDNOWOMYMDRZFA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Br |
SMILES canonique |
CCCCNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747898.png)
![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)





![2-(4-chlorophenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2747906.png)
![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
